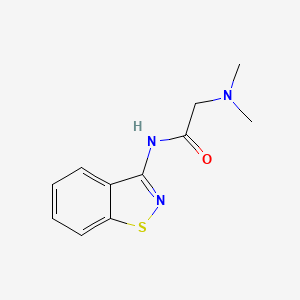![molecular formula C16H12N2 B14317759 2-[4-(Pyridin-4-yl)phenyl]pyridine CAS No. 113682-55-6](/img/structure/B14317759.png)
2-[4-(Pyridin-4-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Pyridin-4-yl)phenyl]pyridine is an organic compound that features a bipyridine structure, where two pyridine rings are connected through a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)phenyl]pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 4-bromopyridine with 4-pyridylboronic acid using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Another method involves the reaction of phenyl lithium with pyridine, which proceeds via a nucleophilic aromatic substitution mechanism. This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Pyridin-4-yl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]pyridine depends on its application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity or altering its redox behavior.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the second pyridine ring.
4-Vinylpyridine: Contains a vinyl group instead of a phenyl-pyridine linkage.
Pyridine N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
2-[4-(Pyridin-4-yl)phenyl]pyridine is unique due to its bipyridine structure, which provides enhanced coordination capabilities and electronic properties compared to simpler pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
Eigenschaften
CAS-Nummer |
113682-55-6 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-10-18-16(3-1)15-6-4-13(5-7-15)14-8-11-17-12-9-14/h1-12H |
InChI-Schlüssel |
VJHKMPMVSHAPAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


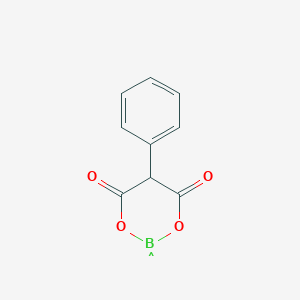
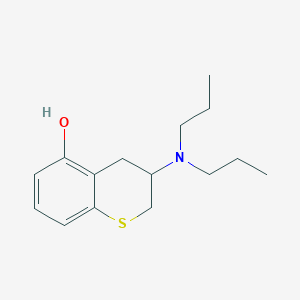
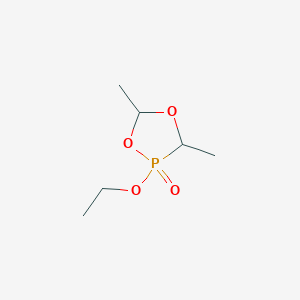
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
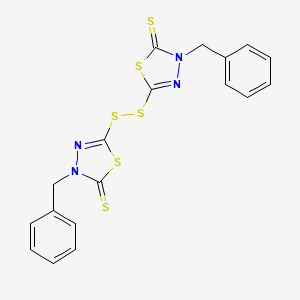
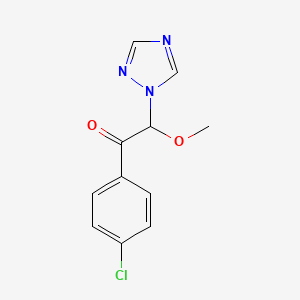
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

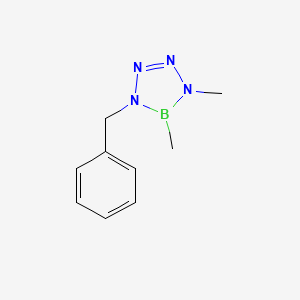
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
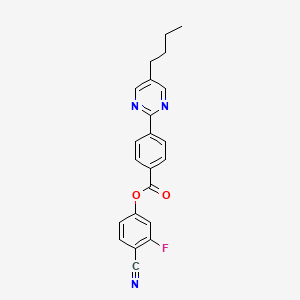
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
